molecular formula C16H19F2N3O2 B5405949 N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

カタログ番号: B5405949
分子量: 323.34 g/mol
InChIキー: NUIFYDYRWOLGLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, commonly known as DAA-1106, is a small molecule that belongs to the family of piperazine derivatives. It is a selective agonist of the sphingosine-1-phosphate subtype 1 receptor (S1P1R), which is a G-protein-coupled receptor that plays a crucial role in the regulation of immune cell trafficking. S1P1R agonists have been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

作用機序

DAA-1106 exerts its therapeutic effects by selectively activating the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which is expressed on the surface of immune cells, including T cells and B cells. Activation of this compound by DAA-1106 leads to the internalization of the receptor, which results in the sequestration of immune cells in lymph nodes and other secondary lymphoid organs. This prevents the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
DAA-1106 has been shown to have a number of biochemical and physiological effects. In addition to its effects on immune cell trafficking, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

実験室実験の利点と制限

One of the advantages of DAA-1106 is its high selectivity for the N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of DAA-1106 is its relatively short half-life, which may require frequent dosing in clinical applications.

将来の方向性

There are several potential future directions for research on DAA-1106. One area of interest is the development of more potent and selective N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide agonists. Another area of interest is the investigation of the potential therapeutic applications of DAA-1106 in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, the development of novel drug delivery systems for DAA-1106 may improve its pharmacokinetic properties and increase its efficacy.

合成法

The synthesis of DAA-1106 involves a multistep process that begins with the reaction of 3,4-difluorobenzylamine with ethyl 2-bromoacetate to form the corresponding ester. This ester is then converted to the piperazine derivative by reaction with cyclopropylamine. The final step involves the deprotection of the amide group using trifluoroacetic acid to yield the desired compound.

科学的研究の応用

DAA-1106 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. In preclinical studies, it has been shown to be effective in reducing disease severity in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. In addition, DAA-1106 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

特性

IUPAC Name

N-cyclopropyl-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c17-12-4-1-10(7-13(12)18)9-21-6-5-19-16(23)14(21)8-15(22)20-11-2-3-11/h1,4,7,11,14H,2-3,5-6,8-9H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFYDYRWOLGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。